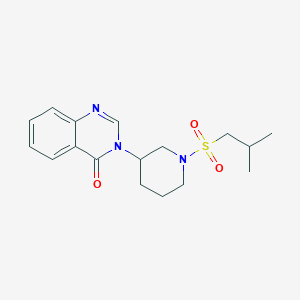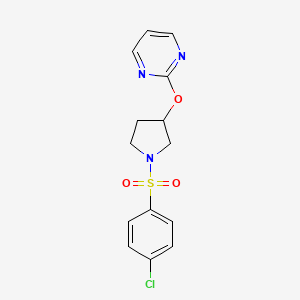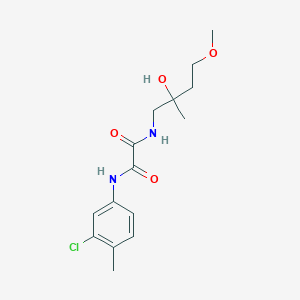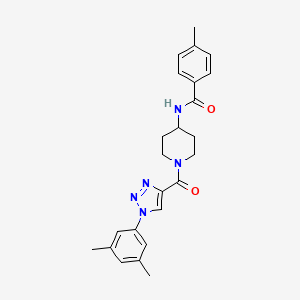
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including "3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one," have been extensively studied for their biological activities. These compounds are part of a larger class of fused heterocycles found in over 200 naturally occurring alkaloids. The quinazoline nucleus's stability has led researchers to introduce various bioactive moieties, creating new potential medicinal agents. Quinazoline derivatives have shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenge remains a significant hurdle in drug development, with ongoing research aiming to overcome antibiotic resistance (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Quinazoline compounds have demonstrated promising anti-colorectal cancer efficacy through various mechanisms, including inhibiting growth by modulating genes and proteins involved in cancer progression. The structural diversity of these derivatives, including the flexible chain with terminal phenyl or heterocyclic rings, targets several cancer-related pathways, suggesting the potential for developing new agents with suitable pharmacokinetic profiles for treating colorectal cancer (Moorthy et al., 2023).
Role in Synthesis of Optoelectronic Materials
Research into quinazoline derivatives extends beyond medicinal applications, with studies highlighting their potential in optoelectronic materials. Quinazoline and pyrimidine rings incorporated into π-extended conjugated systems have shown significant value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. This versatility showcases the potential of quinazoline derivatives in developing advanced materials for various technological applications (Lipunova et al., 2018).
properties
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)11-24(22,23)19-9-5-6-14(10-19)20-12-18-16-8-4-3-7-15(16)17(20)21/h3-4,7-8,12-14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUOJQASBHXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)


![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)






![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2802158.png)
